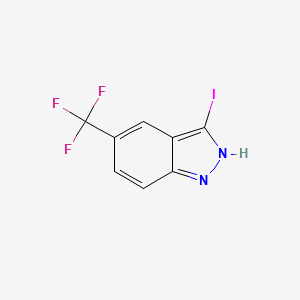

3-Iodo-5-(trifluoromethyl)-1H-indazole

Description

Properties

Molecular Formula |

C8H4F3IN2 |

|---|---|

Molecular Weight |

312.03 g/mol |

IUPAC Name |

3-iodo-5-(trifluoromethyl)-2H-indazole |

InChI |

InChI=1S/C8H4F3IN2/c9-8(10,11)4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H,13,14) |

InChI Key |

XSVVXYXPXHNRSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(F)(F)F)I |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of 3-Iodo-5-(trifluoromethyl)-1H-indazole

Executive Summary

Compound: 3-Iodo-5-(trifluoromethyl)-1H-indazole Target Class: Halogenated Indazole Scaffold / Kinase Inhibitor Intermediate Applications: Precursor for Suzuki-Miyaura coupling in the synthesis of VEGFR, PDGFR, and JNK inhibitors (e.g., Axitinib analogs).[1]

This guide details the robust, field-proven synthesis of 3-Iodo-5-(trifluoromethyl)-1H-indazole.[1] Unlike generic protocols, this workflow prioritizes regioselectivity and purification efficiency .[1] The method relies on the electrophilic iodination of the parent 5-(trifluoromethyl)-1H-indazole using N-Iodosuccinimide (NIS), a system chosen for its superior handling properties compared to elemental iodine (

Retrosynthetic Analysis & Strategy

The 3-iodoindazole core is most efficiently accessed via "late-stage" functionalization of the pre-formed indazole ring.[1] Constructing the ring with the iodine already in place (e.g., via diazonium chemistry) is often fraught with stability issues and lower yields.

-

Disconnection: C3–I bond.

-

Reagents: Electrophilic Iodine source (

).[3]

Mechanistic Logic

The C3 position of the

-

Implication: Standard iodination conditions (e.g.,

alone) may be sluggish. -

Solution: Use NIS in a polar aprotic solvent (DMF ) or

/KOH . The base-mediated method generates the indazolyl anion, which is far more nucleophilic than the neutral species, overcoming the deactivation from the

Figure 1: Retrosynthetic pathway identifying the key disconnection at C3.

Detailed Experimental Protocol

Phase 1: Synthesis of Parent Indazole (If not commercially sourced)

Note: If starting from 5-(trifluoromethyl)-1H-indazole, skip to Phase 2.[1]

Reaction:

-

Setup: Charge a round-bottom flask with 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) and Ethanol (5–10 volumes).

-

Addition: Add Hydrazine hydrate (5.0 eq) dropwise at room temperature (RT). Caution: Exothermic.

-

Reflux: Heat to reflux (

) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). -

Workup: Cool to RT. Concentrate ethanol. Dilute with water/ice. The product often precipitates. Filter, wash with water, and dry.[1]

Phase 2: Regioselective C3-Iodination (The Core Protocol)

This protocol uses NIS in DMF , which provides a cleaner reaction profile than

Reagents:

-

Substrate: 5-(trifluoromethyl)-1H-indazole (1.0 eq)[1]

-

Reagent: N-Iodosuccinimide (NIS) (1.1 – 1.2 eq)

-

Solvent: DMF (Dimethylformamide), anhydrous (5–10 mL per gram of substrate)

-

Optional Catalyst: p-TsOH (0.1 eq) can accelerate the reaction if sluggish.

Step-by-Step Methodology:

-

Dissolution: In a clean, dry flask equipped with a magnetic stir bar, dissolve 5-(trifluoromethyl)-1H-indazole in DMF. Ensure complete solvation.

-

Reagent Addition: Add NIS portion-wise over 15 minutes at

(ice bath).-

Why: Rapid addition can cause localized exotherms and minor poly-iodination byproducts.[1]

-

-

Reaction: Remove the ice bath and allow to stir at RT (

) for 3–12 hours. -

Quench & Workup:

-

Pour the reaction mixture into ice-cold water (10x reaction volume).

-

Add 10% aqueous Sodium Thiosulfate (

) . -

Why: This reduces unreacted iodine/NIS (brown color) to iodide (colorless), preventing oxidative degradation during isolation.

-

-

Isolation:

Figure 2: Isolation workflow emphasizing the removal of DMF and quenching of oxidative species.

Characterization & Data Analysis

The introduction of the Iodine atom at C3 and the presence of the

NMR Spectroscopy[3][6][7][8][9][10][11]

-

1H NMR (400 MHz, DMSO-d6):

- 13.8 ppm (br s, 1H, NH): Characteristic acidic indazole proton.[1]

-

7.95 ppm (s, 1H, H-4): The proton at C4 is significantly deshielded due to the steric compression and magnetic anisotropy of the bulky Iodine at C3 and the ortho-

- 7.75 ppm (d, J = 8.8 Hz, 1H, H-7): Ortho coupling to H6.

-

7.65 ppm (d, J = 8.8 Hz, 1H, H-6): Adjacent to the

-

19F NMR:

- -61.0 to -63.0 ppm (s, 3F): Strong singlet characteristic of the trifluoromethyl group on an aromatic ring.[1]

Mass Spectrometry (ESI)[7][10]

-

Ionization: Positive mode (ESI+) or Negative mode (ESI-).

-

Expected Mass:

-

Formula:

-

MW: 312.03 g/mol [3]

-

Observed (M+H): 312.9 / 313.0

-

Observed (M-H): 310.9 (Negative mode often more sensitive for indazoles).

-

Physical Properties[7][9][12][13]

-

Appearance: Off-white to pale yellow solid.[1]

-

Melting Point: Typically 145–155°C (Note: Isomeric purity affects MP significantly; 6-CF3 isomer melts ~149°C).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Electron-deficient ring deactivation.[1] | Heat to 50–60°C or switch to |

| Poly-iodination | Excess NIS or high temperatures. | Strictly control stoichiometry (1.05 eq NIS) and keep initial addition at 0°C. |

| DMF Contamination | Inefficient washing. | DMF is difficult to remove. Use >3 water washes during extraction or recrystallize from Ethanol/Water. |

| Dark Product | Residual Iodine. | Wash solid/organic layer thoroughly with 10% |

References

-

BenchChem. (n.d.). 3-Iodo-6-(trifluoromethyl)-1H-indazole Synthesis Protocol and Mechanistic Rationale. Retrieved from (Analogous protocol validation).

-

Gaba, M., et al. (2014).[1] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 19(9), 13269-13307.[1] Link

-

Zhang, Z., et al. (2013).[1] Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 78(21), 11030-11036.[1] Link

-

Lier, F., et al. (2011).[1] Indazole Chemistry: A Review of Synthetic Strategies. (General reference for C3-iodination using NIS).

Sources

Spectroscopic Characterization of 3-Iodo-5-(trifluoromethyl)-1H-indazole: A Technical Guide for Researchers

Introduction: The Strategic Importance of 3-Iodo-5-(trifluoromethyl)-1H-indazole in Drug Discovery

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged heterocyclic motif, forming the structural core of numerous therapeutic agents.[1] The strategic functionalization of the indazole ring system is a key strategy for modulating the pharmacological profile of a molecule, including its metabolic stability, binding affinity, and bioavailability. 3-Iodo-5-(trifluoromethyl)-1H-indazole (CAS 885520-43-0) is a prime example of a highly valuable, functionalized building block. The trifluoromethyl (CF₃) group, a well-known bioisostere, can significantly enhance metabolic stability and binding interactions, while the iodo-substituent at the 3-position serves as a versatile synthetic handle for introducing further molecular diversity through transition-metal-catalyzed cross-coupling reactions.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of 3-Iodo-5-(trifluoromethyl)-1H-indazole dictates the spectroscopic signatures that are anticipated in its analytical characterization. Understanding the interplay of the indazole core, the electron-withdrawing trifluoromethyl group, and the heavy iodine atom is crucial for interpreting the spectral data.

Diagram of the Molecular Structure of 3-Iodo-5-(trifluoromethyl)-1H-indazole

Caption: Molecular structure of 3-Iodo-5-(trifluoromethyl)-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms in 3-Iodo-5-(trifluoromethyl)-1H-indazole.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural interpretation.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 3-Iodo-5-(trifluoromethyl)-1H-indazole.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of the exchangeable N-H proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Shim the magnetic field to ensure homogeneity and good resolution.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH₃, CH₂, CH, and quaternary carbons).

-

Workflow for NMR Data Acquisition and Analysis

Caption: Standard workflow for NMR analysis.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 3-Iodo-5-(trifluoromethyl)-1H-indazole is expected to show distinct signals for the aromatic protons and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl group and the iodine atom.

Expected ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 7.8 - 8.2 | d | ~ 8.5 - 9.0 |

| H-6 | ~ 7.5 - 7.8 | dd | J ≈ 8.5 - 9.0, J ≈ 1.5 - 2.0 |

| H-7 | ~ 7.9 - 8.3 | d | ~ 1.5 - 2.0 |

| N-H | > 10.0 (in DMSO-d₆) | br s | - |

Causality Behind Predicted Shifts:

-

H-4: This proton is ortho to the electron-withdrawing CF₃ group at position 5, leading to a downfield shift.

-

H-6: This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets.

-

H-7: This proton is expected to be a doublet due to coupling with H-6.

-

N-H: The indazole N-H proton is acidic and typically appears as a broad singlet at a very downfield chemical shift, especially in a hydrogen-bond-accepting solvent like DMSO-d₆.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be significantly affected by the substituents.

Expected ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~ 90 - 100 |

| C-3a | ~ 140 - 145 |

| C-4 | ~ 120 - 125 |

| C-5 | ~ 125 - 130 (q, JCF ≈ 30-35 Hz) |

| C-6 | ~ 115 - 120 |

| C-7 | ~ 110 - 115 |

| C-7a | ~ 135 - 140 |

| CF₃ | ~ 120 - 125 (q, JCF ≈ 270-275 Hz) |

Rationale for Predicted Shifts:

-

C-3: The direct attachment of the heavy iodine atom will cause a significant upfield shift for this carbon.

-

C-5: This carbon is directly attached to the trifluoromethyl group and will appear as a quartet due to coupling with the three fluorine atoms.

-

CF₃: The carbon of the trifluoromethyl group will also be a quartet with a large one-bond C-F coupling constant.

Mass Spectrometry (MS): Determination of Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule, which can further confirm its structure.

Experimental Protocol for Mass Spectrometry

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

-

Mass Analysis: Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, to obtain an accurate mass measurement of the molecular ion.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₈H₄F₃IN₂

-

Molecular Weight: 311.94 g/mol

-

High-Resolution Mass (M+H)⁺: Expected m/z = 312.9519

The high-resolution mass measurement allows for the confirmation of the elemental composition of the molecule with high accuracy. The isotopic pattern of the molecular ion will also show the characteristic presence of iodine.

Infrared (IR) Spectroscopy: Identification of Functional Groups

IR spectroscopy provides information about the vibrational frequencies of the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy

Step-by-Step Protocol:

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3300 | N-H stretching |

| 1600 - 1650 | C=C stretching (aromatic) |

| 1100 - 1350 | C-F stretching (strong) |

| ~ 1000 - 1100 | Indazole ring vibrations |

The presence of a broad absorption band in the N-H stretching region and strong absorptions in the C-F stretching region would be characteristic features of the IR spectrum of 3-Iodo-5-(trifluoromethyl)-1H-indazole.

Conclusion

The comprehensive spectroscopic analysis of 3-Iodo-5-(trifluoromethyl)-1H-indazole, employing ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, is essential for its unambiguous structural confirmation and quality control. This technical guide provides a detailed framework for researchers, scientists, and drug development professionals to acquire and interpret the necessary spectroscopic data. By understanding the expected spectral features and the underlying principles, researchers can confidently verify the identity and purity of this critical building block, ensuring the integrity of their synthetic endeavors and the quality of the resulting drug candidates.

References

- BenchChem. (n.d.). 3-Iodo-6-(trifluoromethyl)-1H-indazole. Retrieved February 20, 2026, from a relevant chemical supplier website.

- Google Patents. (n.d.). US6982274B2 - 1H-indazole compound.

Sources

1H NMR and 13C NMR of 3-Iodo-5-(trifluoromethyl)-1H-indazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Iodo-5-(trifluoromethyl)-1H-indazole

Abstract

This technical guide offers a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-iodo-5-(trifluoromethyl)-1H-indazole. As a vital heterocyclic scaffold in contemporary drug discovery, understanding the precise structural characteristics of this molecule is paramount. The strategic placement of an iodine atom at the C3 position provides a crucial handle for cross-coupling reactions, while the trifluoromethyl group at C5 enhances metabolic stability and binding affinity. This document, designed for researchers, chemists, and drug development professionals, synthesizes foundational NMR principles with field-proven insights to provide a comprehensive resource for the structural elucidation and verification of this and analogous compounds. We will explore the anticipated chemical shifts, multiplicities, and coupling constants, explain the underlying principles governing these spectral features, and provide robust, step-by-step protocols for data acquisition.

The Molecular Architecture and Its Spectroscopic Implications

The unique substitution pattern of 3-iodo-5-(trifluoromethyl)-1H-indazole dictates its electronic environment and, consequently, its NMR signature. The indazole core is an aromatic bicyclic system, and its NMR spectrum is influenced by the interplay of the electron-withdrawing effects of both the C5-trifluoromethyl group and the C3-iodo substituent.

-

Trifluoromethyl (CF₃) Group: As a potent electron-withdrawing group, the CF₃ moiety significantly deshields adjacent nuclei (both ¹H and ¹³C), causing their signals to appear at a higher chemical shift (downfield). Furthermore, the fluorine atoms (¹⁹F, spin I=½) couple with the ¹³C nucleus of the CF₃ group and the carbon to which it is attached (C5), resulting in characteristic quartet signals.[1][2]

-

Iodine (I) Atom: The iodine at C3 introduces a "heavy atom effect," which, contrary to simple electronegativity arguments, typically shields the directly attached carbon (C3), causing its signal to shift upfield in the ¹³C NMR spectrum.

These electronic effects create a distinct and predictable NMR fingerprint essential for confirming the molecule's identity and purity.

Caption: Molecular Structure of 3-Iodo-5-(trifluoromethyl)-1H-indazole.

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show four distinct signals: one broad singlet for the N-H proton and three signals in the aromatic region corresponding to H4, H6, and H7. The use of a polar aprotic solvent like DMSO-d₆ is recommended, as it effectively solubilizes the compound and preserves the N-H proton signal, which often appears as a broad peak at a high chemical shift.[3][4][5]

Predicted Signal Assignments

-

H1 (N-H): This proton is acidic and will appear as a broad singlet far downfield, typically in the range of δ 13.0–14.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.[1][6]

-

H4: This proton is ortho to the strongly electron-withdrawing CF₃ group. This proximity will cause significant deshielding, pushing its signal downfield. It is expected to appear as a singlet or a narrow doublet (due to a small ⁴J coupling to H6). A predicted chemical shift is around δ 8.2–8.4 ppm.

-

H6: This proton is also ortho to the CF₃ group and will be deshielded. It is coupled to H7 (ortho-coupling), which should split its signal into a doublet. Its chemical shift is predicted to be in the δ 7.8–8.0 ppm range.

-

H7: This proton is ortho to H6, resulting in a doublet. It is the most upfield of the aromatic protons, with a predicted chemical shift around δ 7.6–7.7 ppm.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| 1-NH | 13.0 - 14.0 | Broad Singlet (br s) | - | Acidic proton on nitrogen, typical for indazoles.[1][6] |

| H4 | 8.2 - 8.4 | Singlet (s) or Doublet (d) | ~0.5-1.0 (⁴JH4-H6) | Deshielded by adjacent CF₃ group. |

| H6 | 7.8 - 8.0 | Doublet (d) | ~8.5-9.0 (³JH6-H7) | Deshielded by adjacent CF₃ group; ortho-coupled to H7. |

| H7 | 7.6 - 7.7 | Doublet (d) | ~8.5-9.0 (³JH7-H6) | Ortho-coupled to H6. |

Note: Predictions are based on analysis of related structures and established substituent effects. Actual experimental values may vary slightly.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 3-iodo-5-(trifluoromethyl)-1H-indazole and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.[7][8]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the sample is at the correct depth and spinning at a stable rate (if required) to achieve optimal field homogeneity.

-

Tuning and Shimming: Tune the probe for the ¹H frequency to ensure maximum signal receptivity. Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[9][10]

-

Acquisition Parameters:

-

Pulse Angle: Use a 30-45° pulse angle to allow for faster repetition without saturating the signals.[11]

-

Acquisition Time (at): Set to 3-4 seconds to ensure adequate digital resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

-

Number of Scans (ns): Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum manually or automatically to ensure all peaks are in pure absorption mode. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for most carbons.[11] However, carbons near the CF₃ group will exhibit splitting due to C-F coupling.

Predicted Signal Assignments

-

CF₃: This carbon signal will appear as a high-intensity quartet due to the strong one-bond coupling (¹JCF) with the three fluorine atoms. The chemical shift is expected around δ 122-125 ppm, with a large coupling constant of approximately 270-275 Hz.[1][2]

-

C5: The carbon directly attached to the CF₃ group will also be a quartet, but due to a smaller two-bond coupling (²JCF). It will be deshielded by the CF₃ group, with a predicted shift in the δ 125-128 ppm range.

-

C3: Due to the heavy atom effect of iodine, this carbon will be significantly shielded and appear further upfield than might be expected based on electronegativity alone. A predicted chemical shift is in the range of δ 85-95 ppm.

-

Aromatic Carbons (C3a, C4, C6, C7, C7a): The remaining five aromatic carbons will appear in the typical aromatic region (δ 110-150 ppm). Their precise shifts are influenced by the combined effects of the substituents. C4 and C6 will show minor splitting (³JCF) from the CF₃ group.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F) | Coupling Constant (JCF, Hz) | Rationale |

| C3 | 85 - 95 | Singlet | - | Shielded by the heavy atom effect of iodine. |

| C3a | 138 - 142 | Singlet | - | Bridgehead carbon. |

| C4 | 118 - 122 | Quartet (q) | ~3-5 Hz | Influenced by adjacent CF₃ group. |

| C5 | 125 - 128 | Quartet (q) | ~30-35 Hz | Directly attached to the CF₃ group. |

| C6 | 115 - 119 | Quartet (q) | ~4-6 Hz | Influenced by adjacent CF₃ group. |

| C7 | 112 - 116 | Singlet | - | Least affected aromatic carbon. |

| C7a | 145 - 150 | Singlet | - | Bridgehead carbon adjacent to nitrogen. |

| CF₃ | 122 - 125 | Quartet (q) | ~270-275 Hz | Characteristic signal for a CF₃ group.[1][2] |

Note: Predictions are based on analysis of related structures and established substituent effects. Actual experimental values may vary slightly.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial if the sample amount is not limited, to reduce acquisition time.

-

Instrument Setup: After ¹H acquisition, switch the spectrometer to the ¹³C channel.

-

Tuning and Shimming: Tune the probe for the ¹³C frequency and ensure the ¹H decoupler channel is also tuned. Re-shim if necessary.[9]

-

Acquisition Parameters:

-

Experiment Type: Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems).

-

Pulse Angle: A 30° pulse angle is standard.

-

Acquisition Time (at): Set to 1-1.5 seconds.

-

Relaxation Delay (d1): Use a 2-second delay. For quantitative analysis, a much longer delay (5x the longest T1) and inverse-gated decoupling would be required.[12]

-

Number of Scans (ns): Due to the low sensitivity of ¹³C, a larger number of scans is necessary, typically ranging from 256 to 1024 scans, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio. Phase the spectrum and calibrate it using the solvent peak (DMSO-d₆ at δ 39.52 ppm).[13]

Integrated NMR Workflow

The process of structural elucidation via NMR is a systematic workflow. It begins with careful sample preparation and proceeds through data acquisition and detailed spectral interpretation, often involving both 1D and potentially 2D NMR techniques for unambiguous assignment.

Caption: Standard workflow for NMR-based structural analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 3-iodo-5-(trifluoromethyl)-1H-indazole are characterized by a set of predictable and distinct features driven by its unique substitution pattern. The downfield shifts of protons H4 and H6, the characteristic quartets associated with the CF₃ group in the ¹³C spectrum, and the upfield shift of the iodinated C3 carbon collectively provide an unambiguous fingerprint for structural confirmation. The protocols and predictive data outlined in this guide serve as a robust framework for researchers, enabling efficient and accurate spectral interpretation and quality control in the synthesis and application of this important chemical entity.

References

-

ResearchGate. (2016). 13C NMR of indazoles. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

-

MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

- Unknown Source. Stepbystep procedure for NMR data acquisition.

-

Beilstein Journals. (2020). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Available at: [Link]

-

Georgia State University. Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Available at: [Link]

-

PMC. (2018). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Available at: [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

ChemRxiv. (2020). Regioselective C3-H Trifluoromethylation of 2H-Indazole Under Transition-Metal-Free Photoredox Catalysis. Available at: [Link]

-

Boston University. Basic NMR Concepts. Available at: [Link]

-

The Journal of Organic Chemistry. (2018). Metal-Free Trifluoromethylation of Indazoles. Available at: [Link]

- Unknown Source. 13-C NMR Protocol for beginners AV-400.

-

PMC. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

-

University of Bristol. Quantitative NMR Spectroscopy. Available at: [Link]

-

ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Available at: [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

EPFL. NMR Chemical Shifts of Impurities. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. epfl.ch [epfl.ch]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. sites.bu.edu [sites.bu.edu]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. research.rice.edu [research.rice.edu]

physical and chemical properties of 3-Iodo-5-(trifluoromethyl)-1H-indazole

An In-depth Technical Guide to 3-Iodo-5-(trifluoromethyl)-1H-indazole: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-5-(trifluoromethyl)-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic placement of a trifluoromethyl group at the C5 position and an iodine atom at the C3 position imparts unique physicochemical and reactive properties to the indazole scaffold. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and modulating electronic properties, while the iodo substituent serves as a versatile synthetic handle for elaboration via cross-coupling reactions. This document details the compound's core properties, provides a deep dive into its spectroscopic profile, outlines a robust synthetic strategy, and discusses its applications and safety considerations. The insights are tailored for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic programs.

Molecular Structure and Physicochemical Properties

The structural architecture of 3-Iodo-5-(trifluoromethyl)-1H-indazole is foundational to its chemical behavior and utility. The fusion of a pyrazole ring with a benzene ring forms the indazole core, a scaffold recognized as a "privileged structure" in pharmacology due to its presence in numerous therapeutic agents.[1]

Chemical Structure

Caption: Structure of 3-Iodo-5-(trifluoromethyl)-1H-indazole.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. While extensive experimental data for the 5-CF₃ isomer is sparse, the data presented is based on its chemical formula and data from closely related analogues, such as the 6-CF₃ isomer.[2]

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃IN₂ | [2][3] |

| Molecular Weight | 312.03 g/mol | [2][3] |

| CAS Number | Not available | N/A |

| Appearance | Expected to be a solid | Inferred |

| Purity | Typically >95% for research chemicals | [2][3] |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | Calculated |

| XLogP3 | ~3.5 | Calculated |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

Spectroscopic Analysis: A Guide to Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of 3-Iodo-5-(trifluoromethyl)-1H-indazole. The following sections provide an expert interpretation of the expected spectral data, drawing parallels from well-characterized isomers.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of this molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region.

-

N-H Proton: A broad singlet corresponding to the indazole N-H proton is expected, typically downfield (>10 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[2]

-

Aromatic Protons: Three signals are anticipated for the protons on the benzene ring (H4, H6, and H7). The powerful electron-withdrawing trifluoromethyl group at C5 will significantly deshield the adjacent protons (H4 and H6), shifting them downfield. H7, being further away, will be less affected. The expected coupling patterns (doublets and a doublet of doublets) will be key to assigning these signals.[2]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will provide complementary information.

-

CF₃ Carbon: A characteristic quartet will be observed for the CF₃ carbon due to coupling with the three fluorine atoms (¹JCF).[4]

-

Aromatic Carbons: The signals for the carbon atoms of the benzene ring will appear in the typical aromatic region (~110-150 ppm). The carbon atom attached to the CF₃ group (C5) will show a quartet with a smaller coupling constant (²JCF). The carbon bearing the iodine (C3) will be significantly shielded compared to an unsubstituted carbon.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

-

Molecular Ion Peak: The primary evidence will be the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, which should correspond to the calculated exact mass of 311.9426.

-

Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a monoisotopic molecular ion peak.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of an iodine atom (I•) or the trifluoromethyl group (CF₃•), providing further structural confirmation.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity.

-

Solvent Selection : Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it solubilizes most organic compounds and allows for the clear observation of the exchangeable N-H proton.[2][5] Chloroform-d (CDCl₃) is an alternative.[5]

-

Sample Preparation : Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[2]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

-

Data Acquisition : Acquire ¹H, ¹³C, and optionally ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal resolution.

Synthesis and Reactivity

The synthesis of 3-Iodo-5-(trifluoromethyl)-1H-indazole is most logically achieved through a two-step sequence involving the formation of the indazole core followed by regioselective iodination. The following strategy is based on established methods for related isomers.[1][2]

Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 5-(Trifluoromethyl)-1H-indazole

This step involves the construction of the indazole ring via a copper-catalyzed oxidative N-N bond formation.

-

Causality : The starting material, 2-amino-4-(trifluoromethyl)benzonitrile, is chosen because it already contains the trifluoromethyl group at the correct position (which becomes C5 of the indazole). Copper(II) acetate is an effective and economical catalyst for the required cyclization.[2]

-

Protocol :

-

To a solution of 2-amino-4-(trifluoromethyl)benzonitrile (1.0 eq) in toluene, add Copper(II) acetate (Cu(OAc)₂) (0.1 eq).

-

Heat the reaction mixture to reflux and stir vigorously, allowing for exposure to air (which serves as the oxidant).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(Trifluoromethyl)-1H-indazole.

-

Step 2: Regioselective Iodination of 5-(Trifluoromethyl)-1H-indazole

The final product is obtained through the direct electrophilic iodination of the intermediate at the C3 position, which is the most nucleophilic carbon on the pyrazole ring.

-

Causality : N-Iodosuccinimide (NIS) is the reagent of choice for this transformation. It is an easy-to-handle, solid electrophilic iodine source that provides a milder and often more selective alternative to using molecular iodine (I₂).[2]

-

Protocol :

-

In a round-bottom flask, dissolve 5-(Trifluoromethyl)-1H-indazole (1.0 eq) in dimethylformamide (DMF).

-

Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the consumption of the starting material by TLC.

-

Once the reaction is complete, pour the mixture into water to precipitate the product.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography or recrystallization to obtain pure 3-Iodo-5-(trifluoromethyl)-1H-indazole.

-

Applications in Drug Discovery

The title compound is not merely a chemical curiosity; it is a purpose-built scaffold for drug discovery.

-

Versatile Building Block : The C3-iodo group is a key functional handle for introducing molecular diversity. It readily participates in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile installation of a wide array of aryl, alkyl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]

-

Pharmacological Modulation : The trifluoromethyl group is a critical pharmacophore. Its strong electron-withdrawing nature can significantly alter the pKa of the indazole N-H, influencing hydrogen bonding capabilities. Furthermore, the CF₃ group often enhances metabolic stability by blocking potential sites of oxidative metabolism and can improve binding affinity to biological targets through favorable lipophilic and electronic interactions.[2]

Safety and Handling

As with any research chemical, proper safety protocols must be strictly followed. Based on data for structurally similar compounds, the following precautions are advised.

-

Hazard Identification : Causes skin irritation and serious eye irritation.[6][7] May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[8][9]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

3-Iodo-5-(trifluoromethyl)-1H-indazole is a highly functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive iodine handle and a pharmacologically relevant trifluoromethyl group on a privileged indazole scaffold makes it an invaluable tool for the development of novel therapeutic agents. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this versatile building block in their scientific endeavors.

References

- BenchChem. (2026). The Trifluoromethyl Group as a Key Modulator of Bioactivity in 3-Iodo-6-(trifluoromethyl)-1H-indazole: A Technical Guide for Drug Discovery Professionals. BenchChem Technical Document.

- CymitQuimica. (n.d.). 3-iodo-7-(trifluoromethyl)-1H-indazole.

- ChemScene. (n.d.). 3-Iodo-5-(trifluoromethoxy)-1H-indazole.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10911744, 3-Iodo-1H-indazole.

- Fisher Scientific. (2025).

- BOC Sciences. (n.d.). 5-fluoro-3-iodo-1-methyl-1H-indazole.

- The Royal Society of Chemistry. (n.d.).

- BASF. (2025).

- Fluorochem. (2024).

- Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- PharmaCompass. (n.d.). 3-IODO-6-NITRO-1H-INDAZOLE.

- Uchikura, T., et al. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journal of Organic Chemistry.

- TCI Chemicals. (2023).

- BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. BenchChem Technical Document.

- Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)-1H-indazol-3-amine.

- Organic Chemistry Portal. (n.d.). Synthesis of indazoles.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- ChemicalBook. (n.d.). 5-AMINO-3-IODO (1H)INDAZOLE synthesis.

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank.

- ResearchGate. (2026). Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions.

- Liu, J., et al. (2019). Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury. Journal of Medicinal Chemistry.

- G. K. Surya Prakash, et al. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science.

- MDPI. (2023).

- Thurman, E. M., et al. (2006).

- Beilstein Journal of Organic Chemistry. (2023). Synthesis and reactivity of azole-based iodazinium salts.

- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH mass spectral data base. U.S.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4 | Benchchem [benchchem.com]

- 3. 3-iodo-7-(trifluoromethyl)-1H-indazole | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. ckgas.com [ckgas.com]

- 6. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. download.basf.com [download.basf.com]

The Indispensable Role of Iodinated Heterocycles: A Technical Guide to Synthesis and Application

Introduction: The Strategic Advantage of the Carbon-Iodine Bond in Heterocyclic Chemistry

In the landscape of modern organic synthesis and drug discovery, iodinated heterocycles have emerged as exceptionally versatile and powerful building blocks. The unique properties of the carbon-iodine (C-I) bond—its moderate bond strength, high polarizability, and status as an excellent leaving group—render these compounds highly reactive and amenable to a vast array of chemical transformations.[1][2] This guide provides an in-depth exploration of the synthesis of iodinated heterocycles and their critical applications, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific principles and practical insights. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemistry that makes iodinated heterocycles indispensable tools in the laboratory.

Part 1: The Synthesis of Iodinated Heterocycles: A Chemist's Toolkit

The introduction of an iodine atom into a heterocyclic ring can be achieved through several strategic approaches, each with its own set of advantages and substrate scope. The choice of method is dictated by the electronic nature of the heterocycle, the desired regioselectivity, and the presence of other functional groups.

Electrophilic Iodination: The Classic Approach for Electron-Rich Systems

Electrophilic aromatic substitution is a cornerstone of heterocyclic functionalization. For electron-rich heterocycles such as indoles, pyrroles, and furans, direct iodination is often the most straightforward method.[3][4]

-

Mechanism: The reaction proceeds via the attack of the electron-rich heterocycle on an electrophilic iodine source, forming a sigma complex (or Wheland intermediate), which then loses a proton to restore aromaticity. The electrophilicity of the iodine source is a critical parameter.[5]

-

Common Reagents:

-

Molecular Iodine (I₂): While being the simplest iodine source, I₂ is a relatively weak electrophile. Its reactivity can be enhanced by the addition of an oxidizing agent (e.g., H₂O₂, NaIO₄, HNO₃) to generate a more potent iodinating species in situ.[6][7]

-

N-Iodosuccinimide (NIS): NIS is a mild, easy-to-handle, and highly effective electrophilic iodinating agent. Its reactivity can be further enhanced by the addition of a catalytic amount of a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom.[3][5]

-

Iodine Monochloride (ICl): A more reactive and aggressive iodinating agent, ICl is particularly useful for less reactive substrates. However, its higher reactivity can sometimes lead to a lack of selectivity and the formation of byproducts.[4]

-

Experimental Protocol: Regioselective Iodination of Indole using N-Iodosuccinimide

This protocol details the C3-selective iodination of indole, a common and important heterocyclic motif.

Materials:

-

Indole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add indole (1.0 eq). Dissolve the indole in anhydrous acetonitrile (approximately 0.1 M concentration).

-

Addition of NIS: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (1.05 eq) portion-wise over 5-10 minutes, while stirring. The reaction is often rapid and may be complete upon addition.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Workup: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 3-iodoindole by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Radical C-H Iodination: A Modern Approach for Diverse Heterocycles

Direct C-H functionalization is a highly sought-after transformation in modern organic synthesis as it avoids the need for pre-functionalized starting materials. Radical-based C-H iodination has emerged as a powerful tool for the regioselective iodination of a wide range of heterocycles, including those that are less reactive towards electrophilic attack, such as quinolines and pyridines.[8][9]

-

Mechanism: These reactions typically involve the in situ generation of an iodine radical (I•) from a suitable precursor, often through the use of a radical initiator like potassium persulfate (K₂S₂O₈) and a metal catalyst. The iodine radical then abstracts a hydrogen atom from the heterocycle, and the resulting heterocyclic radical reacts with molecular iodine to form the iodinated product. The regioselectivity is often governed by the stability of the intermediate heterocyclic radical.[8]

Experimental Protocol: C3-Selective Radical Iodination of Quinoline

This protocol provides a method for the regioselective C-H iodination of quinoline at the C3 position.[8]

Materials:

-

Quinoline

-

Potassium persulfate (K₂S₂O₈)

-

Sodium iodide (NaI)

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a sealed tube, combine quinoline (1.0 eq), sodium iodide (2.0 eq), potassium persulfate (2.0 eq), and Ce(NO₃)₃·6H₂O (0.2 eq) in 1,2-dichloroethane.

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 130 °C for 12 hours.

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and then quench with a saturated aqueous solution of sodium thiosulfate.

-

Workup: Extract the mixture with dichloromethane (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentration and Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford 3-iodoquinoline.

Iodocyclization: Constructing Iodinated Heterocycles with Concomitant Ring Formation

Iodocyclization is a powerful strategy for the synthesis of iodinated heterocycles from acyclic precursors. This method involves the electrophilic attack of an iodine species on an alkyne or alkene, followed by intramolecular trapping by a tethered nucleophile to form a new heterocyclic ring.[1][10][11]

-

Mechanism: The reaction is initiated by the activation of a π-system (alkyne or alkene) by an electrophilic iodine source (e.g., I₂, ICl, NIS) to form an iodonium ion intermediate. A suitably positioned internal nucleophile (e.g., hydroxyl, amine, carboxylate) then attacks the iodonium ion in an endo or exo fashion, leading to the formation of the heterocyclic ring and incorporation of the iodine atom.

Part 2: The Synthetic Utility of Iodinated Heterocycles: Gateways to Molecular Complexity

The true power of iodinated heterocycles lies in their ability to serve as versatile synthetic intermediates, particularly in transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds. Iodinated heterocycles are excellent substrates for this reaction, readily undergoing oxidative addition to the palladium(0) catalyst.[12]

-

Causality of Reactivity: The relatively weak C-I bond (compared to C-Br and C-Cl) facilitates the initial, often rate-determining, oxidative addition step in the catalytic cycle. This allows for lower catalyst loadings and milder reaction conditions. However, the high reactivity can sometimes lead to side reactions, such as dehalogenation, especially with electron-deficient heterocycles.[13]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodopyridine

This protocol describes the coupling of 3-iodopyridine with phenylboronic acid.

Materials:

-

3-Iodopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water (solvent mixture)

-

Standard laboratory glassware for inert atmosphere reactions, workup, and purification

Procedure:

-

Reaction Setup: To a Schlenk flask, add 3-iodopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in a small amount of degassed 1,4-dioxane.

-

Reaction Assembly: Add the catalyst solution to the Schlenk flask containing the reagents. Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours.

-

Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles. Iodinated heterocycles are the most common and reactive halide partners for this transformation.[14][15]

-

Catalytic System: The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine, which also serves as the solvent.[15]

Experimental Protocol: Sonogashira Coupling of 2-Iodothiophene

This protocol details the coupling of 2-iodothiophene with phenylacetylene.[14]

Materials:

-

2-Iodothiophene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Standard laboratory glassware for inert atmosphere reactions, workup, and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-iodothiophene (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

-

Solvent and Base: Add anhydrous, degassed triethylamine.

-

Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Workup: Upon completion, filter the mixture through a pad of celite to remove the catalyst salts, washing with diethyl ether.

-

Concentration and Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. Iodinated heterocycles are highly reactive substrates for this reaction.[16][17]

-

Key Considerations: The choice of ligand for the palladium catalyst is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.[16]

Part 3: The Impact of Iodinated Heterocycles in Drug Discovery and Development

The unique properties of iodine extend beyond its utility as a synthetic handle. The incorporation of iodine into heterocyclic scaffolds can have profound effects on the biological activity of a molecule.

Halogen Bonding: A Directional Non-Covalent Interaction

Halogen bonding is a non-covalent interaction between a covalently bound, electron-deficient halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor).[18][19] The iodine atom, being large and highly polarizable, is an excellent halogen bond donor. This interaction is highly directional and can play a crucial role in ligand-protein binding, contributing to both affinity and selectivity.[18][19]

-

Application in Kinase Inhibitors: Many protein kinase inhibitors feature halogenated heterocyclic scaffolds that engage in halogen bonding with the backbone carbonyl oxygen of the hinge region of the kinase, a critical interaction for potent inhibition.[20]

Iodinated Heterocycles in Approved Pharmaceuticals

A number of FDA-approved drugs contain iodinated heterocyclic moieties, where the iodine atom plays a multifaceted role, from enhancing binding affinity through halogen bonding to modifying metabolic stability and tissue distribution.

| Drug Name (Example) | Heterocyclic Core | Therapeutic Area | Role of Iodine |

| Amiodarone | Benzofuran | Antiarrhythmic | Influences pharmacokinetics and tissue distribution. |

| Idoxuridine | Pyrimidine (Uracil) | Antiviral (Herpes) | Mimics thymidine, gets incorporated into viral DNA, disrupting replication.[21] |

| L-Triiodothyronine (T3) | Thyronine (derived from Tyrosine) | Hormone Replacement | Essential for binding to thyroid hormone receptors.[22] |

Radiolabeling for PET Imaging

Radioisotopes of iodine, particularly Iodine-124 (¹²⁴I), are positron emitters with a relatively long half-life (4.2 days), making them ideal for positron emission tomography (PET) imaging.[23] PET is a powerful non-invasive imaging technique used in both clinical diagnostics and drug development to visualize and quantify biological processes in vivo.

-

Synthesis of ¹²⁴I-labeled Tracers: Heterocyclic molecules targeting specific receptors or enzymes can be labeled with ¹²⁴I, often through electrophilic or nucleophilic radioiodination of a suitable precursor. For example, the synthesis of [¹²⁴I]trametinib, a MEK inhibitor, allows for the in vivo imaging of its distribution and target engagement.[8] The longer half-life of ¹²⁴I is particularly advantageous for studying slow biological processes or for imaging large molecules like antibodies that require several days to accumulate at their target site.[23]

Part 4: Practical Considerations and Troubleshooting

Safety:

-

Iodine (I₂): Corrosive and can cause severe irritation to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[24]

-

N-Iodosuccinimide (NIS): A stable solid, but should be handled with care as it is an irritant. Avoid inhalation of dust.

-

Hypervalent Iodine Reagents: Some hypervalent iodine reagents can be explosive under certain conditions. Always consult the safety data sheet (SDS) and handle with appropriate precautions.

Purification:

-

Stability: Some iodinated heterocycles can be sensitive to light and air, leading to gradual decomposition and discoloration. It is often advisable to store them in the dark and under an inert atmosphere.

-

Chromatography: Iodinated compounds can sometimes be challenging to purify by column chromatography due to their relatively low polarity and potential for decomposition on silica gel. In such cases, using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[25]

Troubleshooting Common Cross-Coupling Issues:

-

Low Yield in Suzuki Coupling:

-

Dehalogenation: This is a common side reaction, especially with iodo-heterocycles.[13] It can be minimized by using milder bases (e.g., K₂CO₃ instead of stronger bases), optimizing the reaction temperature, and using bulky, electron-rich phosphine ligands.

-

Catalyst Poisoning: Some nitrogen-containing heterocycles can act as ligands and poison the palladium catalyst. Using higher catalyst loadings or specialized ligands can sometimes overcome this issue.[26]

-

-

Failure of Sonogashira Coupling:

-

Homocoupling of the Alkyne (Glaser Coupling): This can be suppressed by ensuring strictly anaerobic conditions.

-

Catalyst Inactivity: Ensure the palladium and copper catalysts are of good quality and that the reaction is performed under an inert atmosphere.

-

Conclusion and Future Outlook

Iodinated heterocycles are far more than simple synthetic intermediates; they are strategic tools that enable the rapid construction of molecular complexity and provide unique opportunities to modulate biological activity. From their fundamental role in cross-coupling reactions to their growing importance in medicinal chemistry through halogen bonding and their application in advanced imaging techniques like PET, the value of these compounds is undeniable. As our understanding of synthetic methodologies continues to evolve, with a greater emphasis on C-H activation and photoredox catalysis, the toolkit for synthesizing iodinated heterocycles will undoubtedly expand. This will, in turn, open up new avenues for the design and development of novel therapeutics, functional materials, and diagnostic agents, ensuring that iodinated heterocycles remain at the forefront of chemical innovation.

References

- Lu, Y., Liu, Y., Xu, Z., Li, H., Liu, H., & Zhu, W. (2012). Halogen bonding for rational drug design and new drug discovery. Expert opinion on drug discovery, 7(5), 375-383.

- Lu, Y., Wang, Y., & Zhu, W. (2013). Halogen bond: its role beyond drug–target binding affinity for drug discovery and development. Journal of medicinal chemistry, 57(1), 21-34.

- Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336-1348.

- Zhu, W., Lu, Y., Liu, H., & Li, Y. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-383.

- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363-1388.

- BenchChem. (2025). Detailed Protocol for Sonogashira Coupling of 2-Iodothiophenol with Alkynes: Application in the Synthesis of 2-Substituted Benzo[b]thiophenes. BenchChem.

- Chen, Z., Huang, G., Jiang, H., Huang, H., & Pan, X. (2011). Synthesis of 2,5-disubstituted 3-iodofurans via palladium-catalyzed coupling and iodocyclization of terminal alkynes. The Journal of organic chemistry, 76(4), 1134-1139.

- Coenen, H. H., & Stöcklin, G. (2010). Iodine-124: a promising positron emitter for organic PET chemistry. Molecules, 15(4), 2686-2717.

- Flynn, B. L., & Rizzacasa, M. A. (2012). Iodocyclization Route to Pyrroles and Furans in PEG. Synfacts, 2012(11), 1234.

- Moreira, V., Muraca, A., & Raminelli, C. (2017). Synthesis of Diiodo-Functionalized Benzo[b]furans via Electrophilic Iodocyclization. Journal of the Brazilian Chemical Society, 28, 770-775.

- Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- BenchChem. (2025). Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid. BenchChem.

- Maiti, D., & Lupton, D. W. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical communications (Cambridge, England), 51(94), 17744-7.

- Vedejs, E., & Lu, D. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of visualized experiments : JoVE, (87), 51571.

- Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron letters, 43(29), 5047-5048.

- Zhou, Q., et al. (2020). Iodination of Isoquinoline by Trifluoromethanesulfonic Acid. Asian Journal of Organic Chemistry, 9(11), 1864-1867.

- Fisher Scientific. (2009).

- Vitale, F., et al. (2018). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 20(14), 4234-4238.

- Barluenga, J., et al. (2007). An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Letters, 9(15), 2823-2826.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. BenchChem.

- Almendros, P., & Garcia, J. M. (2008). A Convenient Iodination of Indoles and Derivatives. Tetrahedron Letters, 49(35), 5219-5221.

- Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Scribd.

- Liu, Z., et al. (2021). Synthesis and Construction of I-124 Labeled Small Molecular Probe for Noninvasive PET Imaging of CAIX Expression. Molecular Pharmaceutics, 18(10), 3847-3856.

- Kim, H. J., & Kim, J. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 24(12), 2296.

- Ahmad, S., & Siddiqui, M. S. (1969). The 5-and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 12(1-2), 1-3.

- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.

- De, S. K. (2020).

- Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles.

- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- ChemSpider. (2006).

- Hrycyna, C. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.

- Vedantu. (2020).

- Chang, W. G., et al. (2014). C(8)−H iodination of quinoline N‐oxides with N‐iodosuccinimide.

- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(allyl)Cl Catalyst. Tetrahedron, 61(46), 10855-10864.

- Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- Asati, V., & Singh, P. (2022). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Journal of Molecular Structure, 1262, 133035.

- Khansole, S. V., et al. (2008). Convenient and Efficient Method for the Iodination of Aromatic Amines by Pyridinium Iodochloride.

- International Journal of Scientific Research & Technology. (2025).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- MDPI. (2023).

- YouTube. (2020). Iodine Value | Pyridine bromide method.

- Reddit. (2024). Failed suzuki coupling, any suggenstions?.

- Nolan, S. P., & Cazin, C. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6494-6511.

- Forschungszentrum Jülich. (2024).

- UCL Discovery. (2022).

- SciSpace. (1993). An Easy Route to 2-(Z-Alkenyl)Thiophenes Via Sonogashira Coupling Followed by Stereoselective Alkyne Reduction.

Sources

- 1. scielo.br [scielo.br]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile synthesis of 3,4-dihalofurans via electrophilic iodocyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. par.nsf.gov [par.nsf.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Iodine-124: A Promising Positron Emitter for Organic PET Chemistry [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Yoneda Labs [yonedalabs.com]

The Trifluoromethyl Group: A Keystone in Modulating the Biological Activity of Indazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful strategy to enhance therapeutic potential and overcome drug development challenges. This guide provides a comprehensive technical overview of the biological activities of trifluoromethylated indazoles. We will delve into the profound impact of trifluoromethylation on the physicochemical properties of these molecules and explore their diverse pharmacological applications, with a focus on anticancer, anti-inflammatory, and neuroprotective activities. This document will further dissect the underlying mechanisms of action, detailing the modulation of key signaling pathways. Finally, we will provide field-proven experimental protocols for the evaluation of these compounds, offering a practical resource for researchers in drug discovery and development.

The Physicochemical Impact of Trifluoromethylation: More Than Just a Fluorine Effect

The introduction of a trifluoromethyl group dramatically alters the physicochemical properties of the parent indazole molecule, a phenomenon that underpins its enhanced biological performance. The CF3 group is not merely a bioisostere for a methyl group; its unique electronic properties confer significant advantages.

-

Increased Lipophilicity: The CF3 group significantly enhances the lipophilicity of the indazole core. This increased lipid solubility can improve the molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[1] This increased metabolic stability leads to a longer in vivo half-life and improved pharmacokinetic profiles.

-

Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH. This can impact receptor binding and cell permeability.

-

Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of the indazole derivative, potentially locking it into a bioactive conformation for optimal target engagement.

These altered properties provide a compelling rationale for the incorporation of the CF3 moiety in the design of novel indazole-based therapeutics.

Anticancer Activity: Targeting Key Oncogenic Pathways

Trifluoromethylated indazoles have demonstrated significant potential as anticancer agents, exhibiting inhibitory activity against a range of cancer cell lines. Their mechanism of action often involves the targeted inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several trifluoromethylated indazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR).

-

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][3] Trifluoromethylated indazoles can competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, blocking its downstream signaling cascade and thereby inhibiting angiogenesis.[4][5][6]

-

FGFR Inhibition: The FGFR signaling pathway is frequently dysregulated in various cancers, leading to increased cell proliferation, survival, and migration.[7][8] Indazole-based compounds, including those with trifluoromethyl substitutions, have been developed as potent FGFR inhibitors, demonstrating significant antitumor activity in preclinical models.[7][9][10]

Modulation of Other Cancer-Related Pathways

Beyond RTK inhibition, trifluoromethylated indazoles have been shown to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms. For instance, certain derivatives have been found to inhibit Bcl2 family members and modulate the p53/MDM2 pathway.

The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway by a trifluoromethylated indazole.

Caption: Inhibition of VEGFR-2 signaling by a trifluoromethylated indazole.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected trifluoromethylated indazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 30 | HUVEC | VEGFR-2 Kinase | 0.00124 | [6] |

| Compound 7r | - | FGFR1 Kinase | 0.0029 | [10] |

| Compound 7n | - | FGFR1 Kinase | 0.015 | [10] |

| Compound 7d | MCF-7 | MTT | 0.51 | [4] |

| Indazole Derivative | FaDu | - | 2.78 | [11] |

Anti-inflammatory Activity: Modulating Nociception and Inflammation

Trifluoromethylated indazoles have also emerged as promising candidates for the treatment of inflammatory disorders and pain. Their mechanisms of action in this context often involve the modulation of ion channels and enzymes that play a central role in the inflammatory cascade.

TRPA1 Antagonism

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a key sensor for noxious stimuli and plays a crucial role in neurogenic inflammation and pain.[12][13] Several 5-(2-(trifluoromethyl)phenyl)indazole derivatives have been identified as potent and selective antagonists of TRPA1.[14][15] These compounds block the activation of TRPA1 by inflammatory mediators, thereby reducing the release of pro-inflammatory neuropeptides such as CGRP and Substance P.[12][13] One notable example, 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole, has been shown to act on the pore-domain of the TRPA1 channel.[12][13]

The following diagram illustrates the role of TRPA1 in neurogenic inflammation and its inhibition by a trifluoromethylated indazole.

Caption: Inhibition of the TRPA1 channel by a trifluoromethylated indazole.

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[16] The introduction of a trifluoromethyl group into salicylate and indomethacin derivatives has been shown to enhance their selectivity and potency for COX-2 inhibition.[17][18] These trifluoromethylated compounds can inhibit COX-2 activity, leading to a reduction in prostaglandin synthesis and a subsequent decrease in inflammation and pain.[19]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected trifluoromethylated indazole and related derivatives.

| Compound ID | Target | Assay | IC50 | Reference |

| Compound 31 | TRPA1 | - | 0.015 µM | [14] |

| CF3-indomethacin | mCOX-2 | - | 267 nM | [17] |

| CF3-fluorocoxib A | COX-2 | - | 0.56 µM | [20] |

| 5-(2-chlorophenyl)indazole | TRPA1 | - | 1.23 µM | [14][15] |

| 5-aminoindazole | COX-2 | - | 12.32 µM | [16] |

Potential in Neurodegenerative Diseases